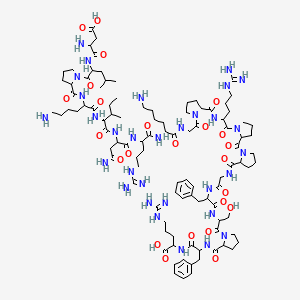

H-DL-Asp-DL-Leu-DL-Pro-DL-Lys-DL-xiIle-DL-Asn-DL-Arg-DL-Lys-Gly-DL-Pro-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bombinakinin M is a bradykinin-related peptide isolated from the skin secretion of the Chinese redbelly toad, Bombina maxima . This peptide is known for its potent bradykinin receptor agonist activity, which makes it significantly more potent than bradykinin itself . Bombinakinin M has a molecular weight of approximately 2179.53 Da and a unique sequence that contributes to its biological activity .

Preparation Methods

Bombinakinin M is typically isolated from the skin secretion of Bombina maxima. The isolation process involves stimulating the toad to secrete its skin peptides, which are then collected and purified using various chromatographic techniques . Synthetic routes for Bombinakinin M involve solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support . The reaction conditions for this synthesis include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide .

Chemical Reactions Analysis

Bombinakinin M undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s amino acid residues .

Scientific Research Applications

Bombinakinin M has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying bradykinin receptor interactions and peptide synthesis techniques . In biology, it is used to investigate the physiological and pharmacological effects of bradykinin-related peptides . In medicine, Bombinakinin M is studied for its potential therapeutic applications, including its anti-inflammatory and pain-relieving properties . Additionally, it has industrial applications in the development of new drugs and bioactive compounds .

Mechanism of Action

Bombinakinin M exerts its effects by binding to bradykinin receptors, specifically the B2 receptor . This binding activates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction . The molecular targets involved in this pathway include G-protein coupled receptors, phospholipase C, and protein kinase C . The activation of these targets results in the release of secondary messengers like inositol trisphosphate and diacylglycerol, which mediate the peptide’s effects .

Comparison with Similar Compounds

Bombinakinin M is unique among bradykinin-related peptides due to its high potency and selectivity for bradykinin receptors . Similar compounds include other bradykinin-related peptides isolated from amphibian skin secretions, such as bombinakinin O from Bombina orientalis and maximakinin from Bombina maxima . These peptides share structural similarities with Bombinakinin M but differ in their amino acid sequences and biological activities . Bombinakinin M’s unique sequence and high potency make it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula |

C100H159N31O24 |

|---|---|

Molecular Weight |

2179.5 g/mol |

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[1-[2-[[6-amino-2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[1-[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |

InChI Key |

ZEEWOWMYALYVCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.